molecular formula C8H9NO3S B2585384 [(Thiophene-2-carbonyl)amino] acetic acid methyl ester CAS No. 63203-31-6

[(Thiophene-2-carbonyl)amino] acetic acid methyl ester

Cat. No.: B2585384
CAS No.: 63203-31-6
M. Wt: 199.22
InChI Key: GCYJJPOBYJQNHH-UHFFFAOYSA-N
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Description

[(Thiophene-2-carbonyl)amino] acetic acid methyl ester is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Thiophene-2-carbonyl)amino] acetic acid methyl ester typically involves the reaction of thiophene-2-carbonyl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Thiophene-2-carbonyl chloride+Glycine methyl esterBase[(Thiophene-2-carbonyl)amino] acetic acid methyl ester\text{Thiophene-2-carbonyl chloride} + \text{Glycine methyl ester} \xrightarrow{\text{Base}} \text{this compound} Thiophene-2-carbonyl chloride+Glycine methyl esterBase​[(Thiophene-2-carbonyl)amino] acetic acid methyl ester

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

[(Thiophene-2-carbonyl)amino] acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Thiophene sulfoxide or thiophene sulfone.

    Reduction: this compound alcohol.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

[(Thiophene-2-carbonyl)amino] acetic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of [(Thiophene-2-carbonyl)amino] acetic acid methyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-acetic acid: A related compound with similar structural features but different functional groups.

    Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group instead of an ester.

    Thiophene-2-carbonyl chloride: A precursor used in the synthesis of [(Thiophene-2-carbonyl)amino] acetic acid methyl ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(thiophene-2-carbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-12-7(10)5-9-8(11)6-3-2-4-13-6/h2-4H,5H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYJJPOBYJQNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 250 ml of a suspension of 12.56 g of methyl 2-aminoacetate hydrochloride in dichloromethane, 20.24 g of triethylamine was added, and stirred for 30 minutes at room temperature. After ice-cooling, 20 ml of a solution of 14.66 g of 2-thenoyl chloride in dichloromethane was added dropwise slowly. The ice-bath was removed and the mixture was stirred for 14 hours at room temperature. The precipitated crystals were collected by filtration and washed with dichloromethane. The solvent was removed from the filtrate by distillation under reduced pressure. To the residue was added t-butyl methyl ether to precipitate. The both products were combined to provide 17.20 g of the objective compound as brownish crystals.
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